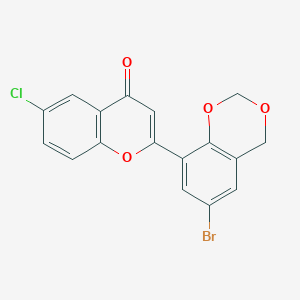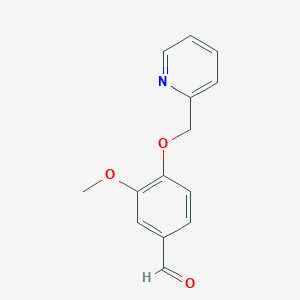
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-chloro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one is a complex organic compound that features a combination of benzo[d][1,3]dioxin and chromenone structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxin moiety, followed by its coupling with a chromenone derivative. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through its ability to bind to these targets, thereby modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one: Similar structure but lacks the chlorine atom.
(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine: Contains a methanamine group instead of the chromenone moiety.
Uniqueness
The uniqueness of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-6-chloro-4H-chromen-4-one lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms allows for diverse substitution reactions, making it a versatile compound for synthetic applications.
Propriétés
Formule moléculaire |
C17H10BrClO4 |
|---|---|
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-6-chlorochromen-4-one |
InChI |
InChI=1S/C17H10BrClO4/c18-10-3-9-7-21-8-22-17(9)13(4-10)16-6-14(20)12-5-11(19)1-2-15(12)23-16/h1-6H,7-8H2 |
Clé InChI |
MADUWAYVCBCOOU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)Br)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}aspartic acid](/img/structure/B14881116.png)

![cis-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B14881125.png)
![3-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14881140.png)

![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)

![N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B14881169.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14881171.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14881172.png)
![Methyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B14881195.png)
